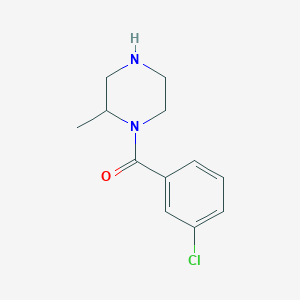

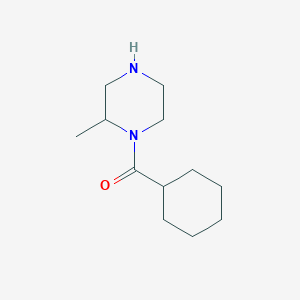

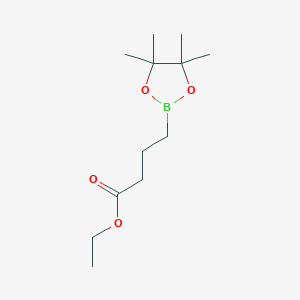

![molecular formula C10H8O4S B6332464 3-Hydroxy-7-methoxy-benzo[b]thiophene-2-carboxylic acid, 95% CAS No. 1393803-54-7](/img/structure/B6332464.png)

3-Hydroxy-7-methoxy-benzo[b]thiophene-2-carboxylic acid, 95%

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“3-Hydroxy-7-methoxy-benzo[b]thiophene-2-carboxylic acid” is a chemical compound . It is a derivative of thiophene, a five-membered ring made up of one sulfur as heteroatom . Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications .

Synthesis Analysis

The synthesis of thiophene derivatives, including “3-Hydroxy-7-methoxy-benzo[b]thiophene-2-carboxylic acid”, can be achieved through various methods. One of the best methods for the generation of 3-hydroxy-2-thiophene carboxylic acid derivative is the Fiesselmann synthesis, which involves the condensation reaction of ynones or ynoates with 2-mercapto acetate .

Chemical Reactions Analysis

Thiophene derivatives, including “3-Hydroxy-7-methoxy-benzo[b]thiophene-2-carboxylic acid”, can undergo various chemical reactions. For instance, 7-methoxybenzo[b]thiophene-2-carboxylic acid can undergo successive demethylation and decarboxylation to provide a convenient route to 7-hydroxybenzo[b]thiophene .

科学研究应用

Pharmaceutical Research: Drug Discovery

CHEMBL2057739 may serve as a lead compound in drug discovery due to its structural similarity to other benzo[b]thiophene derivatives that exhibit biological activity. Its potential to act as a cyclooxygenase (COX) inhibitor could be explored, considering its affinity data showing inhibition of bovine COX1 . This property is significant for developing anti-inflammatory drugs.

Analytical Chemistry: Chromatography Standards

Due to its purity, CHEMBL2057739 can be used as a standard in chromatographic analyses to calibrate equipment or validate methods, particularly in reverse-phase high-performance liquid chromatography (HPLC) where its retention time and behavior can be studied .

未来方向

Thiophene derivatives, including “3-Hydroxy-7-methoxy-benzo[b]thiophene-2-carboxylic acid”, have been the focus of a growing number of scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the future directions in the study of this compound may involve further exploration of its biological activities and potential applications in medicinal chemistry.

属性

IUPAC Name |

3-hydroxy-7-methoxy-1-benzothiophene-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O4S/c1-14-6-4-2-3-5-7(11)9(10(12)13)15-8(5)6/h2-4,11H,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYHNTTHKKGIYEG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1SC(=C2O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Hydroxy-7-methoxy-benzo[b]thiophene-2-carboxylic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

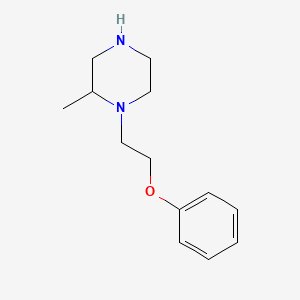

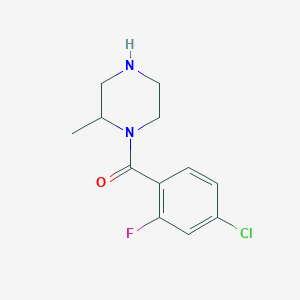

![2-[(Z)-1-Naphthylmethylidene]-3-quinuclidinone, 90%](/img/structure/B6332392.png)

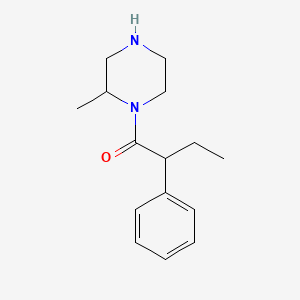

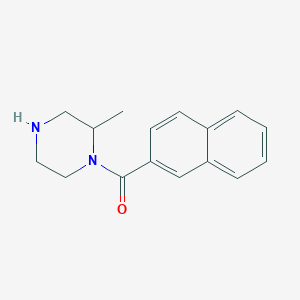

![2-Methyl-1-[4-(trifluoromethyl)benzoyl]piperazine](/img/structure/B6332436.png)

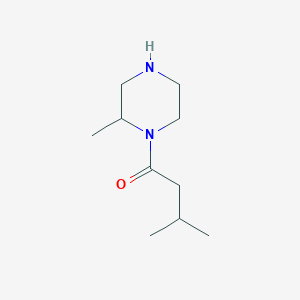

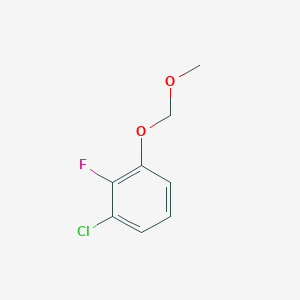

![3-Hydroxy-6-methyl-thieno[2,3-b]pyridine-2-carboxylic acid methyl ester, 95%](/img/structure/B6332471.png)

![3-Hydroxy-6-methyl-thieno[2,3-b]pyridine-2-carboxylic acid, 95%](/img/structure/B6332475.png)